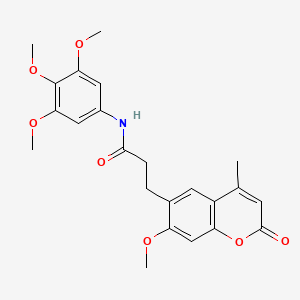![molecular formula C22H25N5OS B10993404 [4-Methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10993404.png)
[4-Methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring fused with a pyridine ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyridine and piperazine rings are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-Methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, such as enzymes or receptors, to exert its effects. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with desired mechanical, thermal, or chemical characteristics.
Mechanism of Action
The mechanism of action of [4-Methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[2-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol: This compound shares a similar piperazine and pyridine structure but differs in the functional groups attached.
[2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinyl]methanol: Another similar compound with variations in the substituents on the piperazine and pyridine rings.
Uniqueness
The uniqueness of [4-Methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone lies in its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H25N5OS |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C22H25N5OS/c1-3-6-18-15-17(8-10-23-18)21-25-16(2)20(29-21)22(28)27-13-11-26(12-14-27)19-7-4-5-9-24-19/h4-5,7-10,15H,3,6,11-14H2,1-2H3 |
InChI Key |
VBOBVZUYATUYGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)N3CCN(CC3)C4=CC=CC=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B10993324.png)
![Ethyl 4-({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B10993328.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B10993335.png)
![5-oxo-1-phenyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B10993336.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B10993358.png)
![(4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10993359.png)

![Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B10993373.png)
![4-phenyl-N-[3-(pyridin-3-ylcarbamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B10993378.png)
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B10993385.png)
![Ethyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10993402.png)
![N-[2-(1-cyclohexenyl)ethyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B10993410.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B10993411.png)
![N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10993417.png)
